

# Spectroscopic Profile of Cyclohepta-3,5-dien-1-ol: A Technical Guide

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## Compound of Interest

Compound Name: Cyclohepta-3,5-dien-1-ol

Cat. No.: B15387990

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This technical guide provides a detailed overview of the expected spectroscopic data for **Cyclohepta-3,5-dien-1-ol** (CAS No. 1121-63-7). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data and analysis based on established principles of organic spectroscopy. The information herein is intended to serve as a reference for the identification and characterization of this molecule.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Cyclohepta-3,5-dien-1-ol**. These predictions are based on computational models and analysis of analogous structures.

### Predicted <sup>1</sup>H NMR Data

The predicted <sup>1</sup>H NMR spectrum of **Cyclohepta-3,5-dien-1-ol** in H<sub>2</sub>O at 800 MHz is presented below. Chemical shifts (δ) are reported in parts per million (ppm).

Atom No.	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)	Number of Protons
1	~4.0 - 4.2	m	-	1H
2	~2.2 - 2.4	m	-	2H
3	~5.6 - 5.8	m	-	1H
4	~5.8 - 6.0	m	-	1H
5	~5.8 - 6.0	m	-	1H
6	~5.6 - 5.8	m	-	1H
7	~2.2 - 2.4	m	-	2H
OH	Variable	br s	-	1H

Data is predicted and should be confirmed by experimental analysis.[\[1\]](#)

## Predicted $^{13}\text{C}$ NMR Data

The predicted  $^{13}\text{C}$  NMR chemical shifts are based on the analysis of similar cyclic alcohols and dienes.

Atom No.	Chemical Shift (ppm)
1	~65 - 75
2	~30 - 40
3	~125 - 135
4	~125 - 135
5	~125 - 135
6	~125 - 135
7	~30 - 40

Data is predicted and should be confirmed by experimental analysis.

## Predicted Infrared (IR) Spectroscopy Data

The expected IR absorption bands for **Cyclohepta-3,5-dien-1-ol** are listed below.

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (alcohol)	3200 - 3600	Strong, Broad
C-H stretch (alkene)	3000 - 3100	Medium
C-H stretch (alkane)	2850 - 3000	Medium
C=C stretch (alkene)	1600 - 1680	Medium-Weak
C-O stretch (alcohol)	1050 - 1260	Strong

## Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum of **Cyclohepta-3,5-dien-1-ol** would exhibit the following key fragments. The molecular formula is C<sub>7</sub>H<sub>10</sub>O, with a molecular weight of 110.15 g/mol .[\[2\]](#)

m/z	Ion	Fragmentation Pathway
110	[M] <sup>+</sup>	Molecular Ion
92	[M - H <sub>2</sub> O] <sup>+</sup>	Loss of water
81	[C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup>	Allylic cleavage
79	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>	Retro-Diels-Alder reaction

## Experimental Protocols

The following are general protocols for obtaining the spectroscopic data outlined above. Instrument parameters should be optimized for the specific sample and equipment used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, D<sub>2</sub>O) in a 5 mm NMR tube.

- **$^1\text{H}$  NMR Acquisition:** Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon-13 NMR spectrum using the same sample. A proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans will be required for  $^{13}\text{C}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.
- **Data Acquisition:** Record the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty sample holder or the pure solvent should be recorded and subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

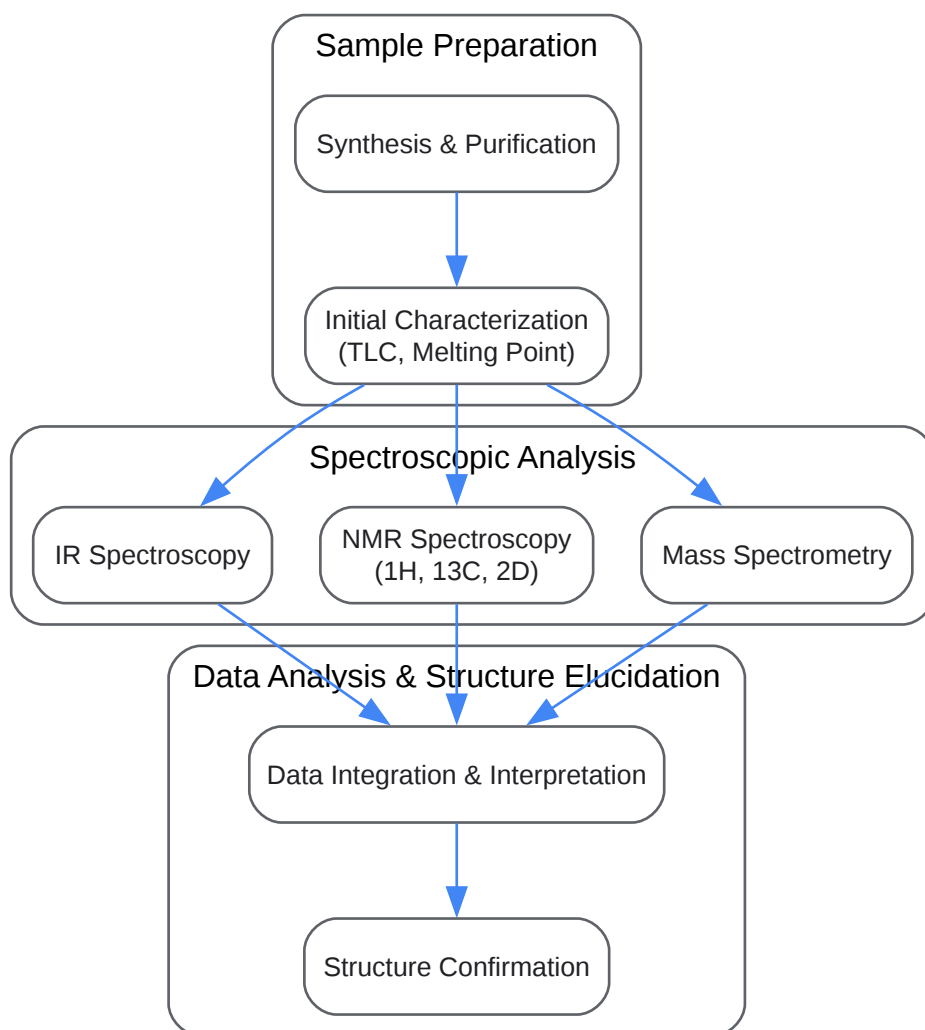
## Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10  $\mu\text{g/mL}$ .
- **Data Acquisition:** Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Acquire the mass spectrum over a relevant  $m/z$  range (e.g., 50-500).

- Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways that are consistent with the observed peaks.

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **Cyclohepta-3,5-dien-1-ol**.



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Caption: Workflow for the spectroscopic analysis of **Cyclohepta-3,5-dien-1-ol**.

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## References

- 1. NP-MRD: <sup>1</sup>H NMR Spectrum (1D, 800 MHz, H<sub>2</sub>O, predicted) (NP0192604) [np-mrd.org]
- 2. Cyclohepta-3,5-dien-1-ol | C<sub>7</sub>H<sub>10</sub>O | CID 272079 - PubChem [pubchem.ncbi.nlm.nih.gov]
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